molecular formula C24H28ClN3O2S2 B2586112 8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-77-0

8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2586112
CAS No.: 894925-77-0
M. Wt: 490.08
InChI Key: QYRKXZAKOXFFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • A 4-chlorophenyl group at position 2, contributing electron-withdrawing properties.
  • A 4-tert-butylbenzenesulfonyl moiety at position 8, providing steric bulk and hydrophobicity.

Spirocyclic compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding selectivity and metabolic stability.

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S2/c1-23(2,3)18-7-11-20(12-8-18)32(29,30)28-15-13-24(14-16-28)26-21(22(27-24)31-4)17-5-9-19(25)10-6-17/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRKXZAKOXFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” typically involves multi-step organic reactions. The starting materials might include tert-butylbenzenesulfonyl chloride, 4-chlorophenylamine, and methylthiol. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield methylsulfoxide or methylsulfone derivatives.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.

    Medicine: Investigating its pharmacological properties or as a lead compound for drug development.

    Industry: Possible applications in materials science or as a specialty chemical in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Compound 1 : 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

  • Key Differences :
    • Position 2 substituent: 4-methylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound.
    • Impact : The methyl group may increase hydrophobicity but reduce electronic interactions with biological targets compared to the chloro substituent.

Compound 2 : 2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

  • Key Differences :
    • Sulfonyl group : 3,4-Dimethoxybenzenesulfonyl (electron-rich due to methoxy groups) vs. 4-tert-butylbenzenesulfonyl (sterically bulky, hydrophobic).
    • Sulfanyl group : Ethylsulfanyl (C₂H₅S) vs. methylsulfanyl (CH₃S).
    • Molecular Weight : 508.05 g/mol (vs. target compound’s estimated ~490–500 g/mol).
    • Impact :
  • Methoxy groups may enhance solubility via hydrogen bonding but reduce metabolic stability.
  • Ethylsulfanyl could increase lipophilicity and susceptibility to oxidative metabolism compared to methylsulfanyl.

Core Structure Variations

Compound 3 : 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Key Differences :
    • Core : 1,3-Diazaspiro[4.5]decane-2,4-dione (lacks the triaza system and conjugated diene of the target compound).
    • Substituents : Sulfonyl group at position 3 and a dione moiety.
    • Impact :
  • Reduced nitrogen content may decrease hydrogen-bonding capacity.

Structural and Property Comparison Table

Compound Position 2 Substituent Sulfonyl Group Position 3 Substituent Molecular Weight (g/mol) Core Structure
Target Compound 4-Chlorophenyl 4-Tert-butylbenzenesulfonyl Methylsulfanyl ~490–500 (estimated) 1,4,8-Triazaspiro[4.5]deca-1,3-diene
Compound 1 4-Methylphenyl 4-Tert-butylbenzenesulfonyl Methylsulfanyl ~475–485 (estimated) 1,4,8-Triazaspiro[4.5]deca-1,3-diene
Compound 2 4-Chlorophenyl 3,4-Dimethoxybenzenesulfonyl Ethylsulfanyl 508.05 1,4,8-Triazaspiro[4.5]deca-1,3-diene
Compound 3 N/A 4-Chlorophenylsulfonyl Dione moiety Not reported 1,3-Diazaspiro[4.5]decane-2,4-dione

Research Implications and Hypotheses

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound may enhance binding to electron-deficient biological targets compared to Compound 1’s methylphenyl.
  • Sulfonyl Group Effects : The tert-butyl group in the target compound likely improves metabolic stability via steric hindrance, whereas Compound 2’s dimethoxy groups could increase solubility but reduce stability.
  • Sulfanyl Chain Length : Methylsulfanyl (target) may offer better metabolic resistance than ethylsulfanyl (Compound 2).

Biological Activity

The compound 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound features a triazaspiro structure, which is significant for its biological interactions. The presence of the tert-butylbenzenesulfonyl and chlorophenyl groups suggests potential for diverse pharmacological effects.

  • Molecular Formula: C18H22ClN5O2S
  • Molar Mass: 397.91 g/mol
  • CAS Number: [Not available in search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and chlorination processes. The sulfonyl chloride derivative is crucial for introducing the sulfonyl group into the final structure.

Antimicrobial Activity

Research indicates that similar compounds with sulfonyl and aromatic groups exhibit antimicrobial properties. For instance, derivatives of 4-tert-butylcyclohexanone showed notable antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . This suggests that our target compound may also possess similar properties due to structural similarities.

Antiproliferative Effects

Studies on related triazaspiro compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against human cancer cell lines . Further investigation is required to evaluate the specific IC50 values for our compound.

Enzyme Inhibition

Preliminary data suggest that compounds containing sulfonamide moieties can act as enzyme inhibitors. The presence of the sulfonyl group in our target compound raises the possibility of it inhibiting key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer .

Case Study 1: Antibacterial Properties

In a study evaluating the antibacterial activity of various sulfonamide derivatives, compounds similar to our target displayed significant inhibition against Escherichia coli and Mycobacterium tuberculosis. The mechanism was attributed to disruption of folate synthesis pathways . This indicates a potential pathway for our compound's antibacterial mechanism.

Case Study 2: Anticancer Activity

A recent investigation into triazaspiro compounds revealed their capacity to induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that modifications on the aromatic rings could enhance their cytotoxic effects . This provides a framework for exploring the anticancer potential of our compound.

Research Findings Summary

Activity Target Organisms/Cells IC50 / Effectiveness References
AntibacterialBacillus subtilis, E. coliModerate (specific values needed)
AntiproliferativeCancer cell linesMicromolar range (specific values needed)
Enzyme inhibitionVarious metabolic enzymesPotential (specific studies needed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.